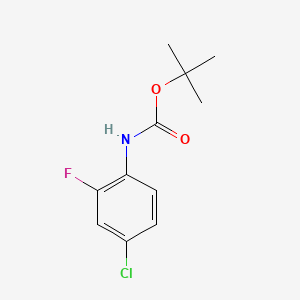

tert-Butyl (4-chloro-2-fluorophenyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(4-chloro-2-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOFUPMHMIGQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide: tert-Butyl (4-chloro-2-fluorophenyl)carbamate

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, success is often dictated by the strategic assembly of complex molecules from versatile, well-defined building blocks. This compound (CAS Number: 956828-47-0 ) represents a quintessential example of such a scaffold.[1] It is a synthetically crucial intermediate that combines two key features: a di-substituted halogenated aniline core and a stable, yet readily cleavable, amine protecting group.

The 4-chloro-2-fluorophenyl moiety is a privileged scaffold in numerous pharmacologically active compounds, where the specific arrangement of halogens can modulate metabolic stability, binding affinity, and pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) group provides a robust shield for the nucleophilic and basic aniline nitrogen, rendering it inert to a wide array of reaction conditions while allowing for selective deprotection under mild acidic treatment.[2] This guide offers an in-depth examination of its synthesis, properties, and strategic applications, providing researchers with the foundational knowledge to effectively leverage this compound in complex synthetic campaigns.

PART 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of its effective use in the laboratory. The data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 956828-47-0 | [1] |

| Molecular Formula | C₁₁H₁₃ClFNO₂ | [3] |

| Molecular Weight | 245.68 g/mol | [3] |

| IUPAC Name | tert-butyl N-(4-chloro-2-fluorophenyl)carbamate | N/A |

| Appearance | Typically a white to off-white solid or crystalline powder. | [4] |

| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and alcohols. Sparingly soluble in non-polar solvents like hexanes and has low solubility in water. | [4] |

| Melting Point | Not definitively reported in public literature; must be confirmed by Certificate of Analysis (CoA). Similar N-Boc anilines exhibit melting points in the range of 90-110 °C. | [5] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [6] |

PART 2: The Cornerstone of Amine Chemistry: The Boc Protecting Group

The utility of this compound is intrinsically linked to the properties of the tert-butyloxycarbonyl (Boc) protecting group. Its widespread use is not arbitrary but a deliberate choice rooted in decades of synthetic chemistry.

Expertise & Causality: The primary amine of an aniline is both nucleophilic and basic, making it reactive towards a vast range of electrophiles and incompatible with many organometallic reactions. The Boc group mitigates this reactivity through steric hindrance and electronic delocalization of the nitrogen lone pair into the adjacent carbonyl. This transformation is crucial because:

-

It enhances stability: The resulting carbamate is resistant to most nucleophiles, bases, and reductive conditions (e.g., catalytic hydrogenation).[2]

-

It enables orthogonal chemistry: With the amine protected, chemists can perform selective reactions on other parts of the molecule, such as palladium-catalyzed cross-coupling on the chloro- or other substituted positions.

-

It ensures mild deprotection: The Boc group is specifically designed to be labile under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane), which typically do not affect other common functional groups like esters or amides. This selective removal regenerates the free amine for subsequent synthetic steps.[2][4]

The logical workflow of using a Boc-protected intermediate is illustrated below.

Caption: Synthesis of the target compound via N-Boc protection.

Detailed Step-by-Step Laboratory Protocol

This protocol is adapted from a validated procedure for a closely related isomer and represents a field-proven method for this transformation.

Materials & Reagents:

-

4-Chloro-2-fluoroaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-Chloro-2-fluoroaniline (1.0 eq).

-

Solvent & Reagent Addition: Dissolve the aniline in anhydrous THF (approx. 10 mL per gram of aniline). To this solution, add di-tert-butyl dicarbonate (2.1 eq) and a catalytic amount of DMAP (0.1 eq).

-

Causality Note: Using a slight excess of (Boc)₂O ensures the complete consumption of the starting aniline. DMAP acts as a nucleophilic catalyst, accelerating the reaction significantly compared to non-catalyzed versions.

-

-

Reaction Execution: Stir the mixture vigorously at room temperature (rt). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible (typically overnight).

-

Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMAP and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo using a rotary evaporator.

-

Purification: The resulting crude residue is purified via column chromatography on silica gel. A typical eluent system is a gradient of Ethyl Acetate in hexanes (e.g., starting from 0.5% EtOAc).

-

Trustworthiness Note: This self-validating protocol uses TLC at multiple stages (monitoring and purification) to ensure reaction completion and final product purity. The final product should appear as a single spot on the TLC plate under UV visualization.

-

PART 4: Applications in Drug Discovery

This compound is not an end product but a high-value intermediate. Its utility stems from its ability to introduce the 4-chloro-2-fluorophenyl pharmacophore into a larger molecular design. This structural motif is present in a range of biologically active molecules, including kinase inhibitors, channel modulators, and other therapeutic agents.

Strategic Roles in Synthesis:

-

Scaffold for Elaboration: After protection, the aromatic ring can be further functionalized. For example, if another leaving group were present, Suzuki or Buchwald-Hartwig cross-coupling reactions could be performed.

-

Amine Precursor for Coupling: Following other synthetic modifications, the Boc group is removed to reveal the aniline nitrogen. This free amine is a key nucleophile for forming amide or urea linkages, which are fundamental components of many drug molecules. [1]* Intermediate for Heterocycle Formation: The protected aniline can be a precursor in the synthesis of nitrogen-containing heterocyclic cores, such as quinazolinones, which are prevalent in medicinal chemistry. [7] The use of tert-butyl carbamate derivatives as intermediates is a well-established strategy in the synthesis of approved drugs, such as the anticonvulsant Lacosamide. [8]

PART 5: Safety, Handling, and Storage

As a professional scientist, adherence to safety protocols is non-negotiable. While specific toxicity data for this compound is not widely available, best practices for handling related substituted anilines and carbamates should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from strong oxidizing agents and acids.

Conclusion

This compound is a powerful and enabling tool for the research scientist. Its value lies not in its own biological activity, but in its carefully designed structure that facilitates the efficient and controlled synthesis of more complex, high-value molecules. By providing a stable, protected form of the 4-chloro-2-fluorophenylaniline scaffold, it allows for precise chemical manipulations that are foundational to the discovery and development of next-generation therapeutics. Understanding its properties, synthesis, and strategic application is key to unlocking its full potential in any drug discovery program.

References

-

Sobekbio Biosciences. tert-butyl N-(4-chloro-2-fluorophenyl)carbamate AG00IJCH. [Online] Available at: [Link]

-

PubChem. N-tert-butyl-4-[(4-chloro-2-fluorophenyl)-pyrimidin-5-ylmethyl]piperazine-1-carboxamide. [Online] Available at: [Link]

- Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-190.

- Supporting Information for an article on carbamate synthesis. (Source details not fully provided in search results).

- Carpenter, A. J., & Chadwick, D. J. (1985). Carbamic acid, tert-butyl ester. Organic Syntheses, 64, 33.

-

PubChem. tert-Butyl (2,6-dichloro-4-fluorophenyl)carbamate. [Online] Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

-

PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. [Online] Available at: [Link]

-

PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. [Online] Available at: [Link]

- Keglevich, G., Kiss, N. Z., & Radai, Z. (2017). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.

- Supporting Information - The Royal Society of Chemistry. (Source details not fully provided in search results).

- Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Edwards, J. T., et al. (2018). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.

- Boumoud, T., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

-

PubChem. Tert-Butyl [(1s)-2-(Hydroxyamino)-2-Oxo-1-(3',4',5'-Trifluorobiphenyl-4-Yl)ethyl]carbamate. [Online] Available at: [Link]

-

RSC Medicinal Chemistry. (2024). RESEARCH ARTICLE. [Online] Available at: [Link]

-

Appretech Scientific Limited. tert-butyl (4-chloro-3-fluorophenyl)carbamate. [Online] Available at: [Link]

Sources

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appretech.com [appretech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. カルバミン酸tert-ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

The Lynchpin of Modern Synthesis: A Technical Guide to the Core Principles of tert-Butyl (4-chloro-2-fluorophenyl)carbamate

Introduction: The Unassuming Architect in Drug Discovery

In the intricate landscape of pharmaceutical development and medicinal chemistry, the strategic manipulation of molecular architecture is paramount. Success in this endeavor often hinges on the judicious use of protecting groups and meticulously designed building blocks. Among the vast arsenal available to the modern synthetic chemist, tert-butyl carbamates stand out for their reliability and versatility. This guide provides an in-depth technical exploration of a particularly valuable, yet often overlooked, reagent: tert-butyl (4-chloro-2-fluorophenyl)carbamate .

With a molecular weight of 245.68 g/mol , this compound is more than a simple amine-protected aniline; it is a key intermediate, a lynchpin in the multi-step synthesis of complex, biologically active molecules. Its unique substitution pattern—a chlorine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring—imparts specific electronic and steric properties that are instrumental in directing subsequent chemical transformations. This guide will elucidate the fundamental physicochemical properties, synthesis, and critical applications of this compound, with a particular focus on its role in the development of novel therapeutics, thereby providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility.

Core Principles: Physicochemical Properties and Reactivity

The efficacy of this compound as a synthetic intermediate is deeply rooted in its distinct chemical and physical characteristics. A thorough understanding of these properties is essential for its successful application in complex synthetic routes.

| Property | Value | Reference(s) |

| CAS Number | 956828-47-0 | [1] |

| Molecular Formula | C₁₁H₁₃ClFNO₂ | [1] |

| Molecular Weight | 245.68 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | |

| SMILES | O=C(OC(C)(C)C)Nc1ccc(cc1F)Cl | [1] |

The cornerstone of this molecule's utility is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is renowned for its stability across a wide spectrum of reaction conditions, including those involving nucleophilic substitution, organometallic reagents, and many oxidizing and reducing agents. This robustness allows for selective manipulation of other functional groups within a molecule without disturbing the protected amine.

However, the true elegance of the Boc group lies in its facile removal under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in 1,4-dioxane efficiently cleaves the carbamate to liberate the free amine, releasing tert-butanol and carbon dioxide as byproducts. This orthogonal deprotection strategy is a fundamental principle in modern multi-step organic synthesis.

The chloro and fluoro substituents on the aromatic ring also play a crucial role. The electron-withdrawing nature of these halogens influences the reactivity of the aromatic ring and the acidity of the N-H proton of the carbamate. Furthermore, these substituents provide synthetic handles for cross-coupling reactions, enabling the construction of more complex molecular scaffolds.

Synthesis of this compound: A Validated Protocol

The preparation of this compound is a straightforward and high-yielding process, typically achieved through the reaction of 4-chloro-2-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O). The causality behind this experimental choice lies in the high reactivity of Boc₂O towards nucleophilic amines and the clean nature of the reaction, where the only major byproduct is the innocuous tert-butanol and carbon dioxide.

Experimental Protocol

Materials:

-

4-chloro-2-fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 4-chloro-2-fluoroaniline (1.0 equivalent) in anhydrous THF or DCM, add triethylamine (1.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

This self-validating protocol ensures a high yield of the desired product, which can often be used in subsequent steps without extensive purification. The use of a mild base like triethylamine is crucial to neutralize the carbonic acid byproduct, driving the reaction to completion.

Application in Drug Discovery: A Case Study in the Synthesis of VER-78944

The true measure of a synthetic building block's value is its successful application in the synthesis of biologically active molecules. A compelling example of the utility of this compound is its role as a key intermediate in the synthesis of VER-78944, a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a class of targeted cancer therapies.

The synthesis of a key intermediate for VER-78944 showcases the strategic implementation of this compound. The following workflow illustrates this critical transformation.

Caption: Synthetic pathway to a VER-78944 precursor.

In this synthetic route, the first crucial step is the deprotection of this compound to yield 4-chloro-2-fluoroaniline. This is followed by the reaction of the aniline with a phosgene equivalent to form the corresponding isocyanate. The highly reactive isocyanate then undergoes a nucleophilic addition reaction with a secondary amine, in this case, 2-(azetidin-3-yl)acetonitrile, to form the urea linkage present in the final drug candidate precursor.

This example authoritatively demonstrates the strategic importance of this compound. The Boc protecting group allows for the stable storage and handling of the substituted aniline, which is then unmasked at the appropriate stage of the synthesis to participate in the key bond-forming reaction.

Safety and Handling: A Prudent Approach

While this compound is a stable solid, it is imperative to adhere to standard laboratory safety protocols when handling this and any chemical reagent. The following information is based on data for structurally related compounds and should be considered for a comprehensive risk assessment.

| Hazard Statement | Precautionary Statement |

| May cause skin irritation. | Wash hands thoroughly after handling. |

| May cause serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Use only outdoors or in a well-ventilated area. |

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion: An Indispensable Tool for the Modern Chemist

References

-

Sobekbio Biosciences. tert-butyl N-(4-chloro-2-fluorophenyl)carbamate AG00IJCH. [Link]

-

PubChem. Tert-butyl (2-chloro-5-fluorophenyl)carbamate. [Link]

-

Chemsigma. (4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester [956828-47-0]. [Link]

- Google Patents. CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

- Google Patents. US20180134713A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.

Sources

tert-Butyl (4-chloro-2-fluorophenyl)carbamate physical properties

An In-depth Technical Guide to tert-Butyl (4-chloro-2-fluorophenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and safety properties of this compound (CAS No: 956828-47-0). As a key building block in modern synthetic and medicinal chemistry, this N-Boc protected aniline serves as a critical intermediate for introducing the 4-chloro-2-fluorophenyl moiety into complex target molecules. This document is intended for researchers, chemists, and drug development professionals, offering detailed data on its physicochemical characteristics, a representative synthesis protocol, spectroscopic profile, and essential handling guidelines to ensure its effective and safe utilization in the laboratory.

Chemical Identity and Molecular Structure

This compound is a synthetic organic compound featuring a phenyl ring substituted with both a chlorine and a fluorine atom, with a tert-butoxycarbonyl (Boc) protected amine group. The Boc group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1]

-

IUPAC Name: tert-butyl N-(4-chloro-2-fluorophenyl)carbamate

-

CAS Number: 956828-47-0[2]

-

Molecular Formula: C₁₁H₁₃ClFNO₂[3]

-

Synonyms: (4-Chloro-2-fluorophenyl)-carbamic acid tert-butyl ester

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in chemical reactions. The data presented below has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 245.68 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Purity | Typically ≥97% | [2] |

| Melting Point | Not explicitly reported, but similar carbamates are crystalline solids with melting points often ranging from 80-150°C. For example, tert-butyl (4-chlorophenyl)carbamate melts at 102-103°C. | [4] |

| Solubility | Soluble in organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, and Chloroform. Sparingly soluble in non-polar solvents like hexanes and generally insoluble in water. | [5] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

Representative Synthesis Protocol

The most common and efficient method for the synthesis of this compound is the N-protection of the corresponding aniline, 4-chloro-2-fluoroaniline, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis for amine protection.[6]

Expertise & Causality:

The choice of Boc₂O is deliberate; it is a highly effective, commercially available, and relatively safe reagent for introducing the Boc protecting group. The reaction is typically catalyzed by a base. A non-nucleophilic base like N,N-dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction.[5] Alternatively, stoichiometric amounts of a weaker base or conducting the reaction in a suitable solvent like THF is often sufficient. The solvent, THF, is chosen for its ability to dissolve both the polar aniline starting material and the less polar Boc₂O reagent, creating a homogenous reaction environment.[5] Purification by column chromatography is standard for removing unreacted starting material and the primary byproduct, tert-butanol.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 4-chloro-2-fluoroaniline (1.0 eq) in anhydrous Tetrahydrofuran (THF, approx. 0.5 M) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq).

-

Initiation: Add a catalytic amount of N,N-dimethylaminopyridine (DMAP, ~0.05 eq). The use of DMAP significantly increases the reaction rate.[5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extraction: Dilute the residue with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to remove any remaining base, followed by saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Profile

Structural verification is paramount for any synthetic intermediate. The following are the expected spectroscopic signatures for this compound, based on its structure and data from analogous compounds.[4][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~8.0-7.0 ppm: A complex multiplet pattern corresponding to the 3 protons on the aromatic ring.

-

~6.7 ppm: A broad singlet corresponding to the N-H proton of the carbamate.

-

~1.5 ppm: A sharp singlet, integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl group.[5]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~152 ppm: Signal for the carbonyl carbon (C=O) of the carbamate group.

-

~160-115 ppm: A series of signals corresponding to the 6 carbons of the aromatic ring. The carbon attached to the fluorine will show a large coupling constant (¹J C-F).

-

~81 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~28 ppm: A single, strong signal for the three equivalent methyl carbons of the tert-butyl group.[4]

-

-

IR (Infrared) Spectroscopy:

-

~3300 cm⁻¹: N-H stretching vibration.[1]

-

~2980 cm⁻¹: C-H stretching from the tert-butyl group.

-

~1700-1720 cm⁻¹: A strong C=O (carbonyl) stretching band, characteristic of the carbamate functional group.[1]

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ & ~1160 cm⁻¹: C-O stretching vibrations.

-

~1000-1100 cm⁻¹: C-F stretching.

-

~700-850 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be expected at m/z ≈ 245. The presence of chlorine would give a characteristic isotopic pattern ([M+2]⁺) with an intensity ratio of approximately 3:1. Common fragmentation would involve the loss of the tert-butyl group (-57) or isobutylene (-56).

-

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage are essential to ensure safety and maintain compound integrity. The following guidelines are based on safety data for structurally related carbamates and general laboratory practice.[8][9][10]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[10]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). Gloves must be inspected before use.[9]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[10]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a particle respirator may be necessary.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid formation and inhalation of dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep away from strong oxidizing agents and strong acids.

-

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its primary application lies in:

-

Medicinal Chemistry: As a building block for the synthesis of complex pharmaceutical compounds. The 4-chloro-2-fluorophenyl motif is present in various biologically active molecules. The Boc-protecting group allows for other chemical transformations to be performed on different parts of a molecule before the amine is deprotected for subsequent reactions, such as amide bond formation or reductive amination.

-

Agrochemicals: Used in the development of new pesticides and herbicides.

-

Materials Science: Incorporated into the synthesis of specialty polymers and functional materials.

The strategic importance of this compound lies in the precise placement of the halogen atoms, which can modulate the electronic properties, lipophilicity, and metabolic stability of a final drug candidate.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate.

- Supporting Information. (n.d.). General procedure for the synthesis of N-Boc-amines.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Silver Fern Chemical, Inc. (2023). Safety Data Sheet: Tert Butyl Catechol.

- MSDS of Tert-butyl n-(4-fluorophenyl)carbamate. (2018). Safety Data Sheet.

-

PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). TERT.-BUTYL-2-[(E)-2-CHLOROETHENYL]-6-FLUOROPHENYLCARBAMATE. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2-chloro-5-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2,6-dichloro-4-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyl-4-[(4-chloro-2-fluorophenyl)-pyrimidin-5-ylmethyl]piperazine-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

-

Tella, R., & Vangala, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 1434-1488. [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-amino-3-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-chlorophenyl)(methyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate () for sale [vulcanchem.com]

- 2. tert-butyl N-(4-chloro-2-fluorophenyl)carbamate [sobekbio.com]

- 3. Tert-butyl (2-chloro-5-fluorophenyl)carbamate | C11H13ClFNO2 | CID 107531523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. aksci.com [aksci.com]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

A Comprehensive Technical Guide to tert-Butyl (4-chloro-2-fluorophenyl)carbamate for Advanced Chemical Synthesis

Abstract: This technical guide provides an exhaustive analysis of tert-butyl (4-chloro-2-fluorophenyl)carbamate, a pivotal intermediate in contemporary pharmaceutical and agrochemical research. We will dissect its fundamental physicochemical properties, provide validated protocols for its synthesis, explore its reactivity profile with mechanistic insights, and contextualize its application in the development of complex molecular architectures. This document is crafted for the discerning researcher, scientist, and drug development professional, offering a blend of theoretical grounding and practical, field-tested expertise.

Strategic Overview: The Utility of a Halogenated Aryl Carbamate

In the landscape of synthetic organic chemistry, the strategic deployment of protecting groups and functionalized building blocks is paramount. This compound (CAS No. 1020058-45-1) has emerged as a compound of significant interest due to the convergence of several key structural features. The tert-butoxycarbonyl (Boc) group offers a robust, yet facile, means of protecting the aniline nitrogen, stable to a wide array of reaction conditions but readily cleaved under acidic protocols.[1] The halogenated phenyl ring, featuring a 4-chloro and a 2-fluoro substituent, provides a unique electronic and steric environment, making it a valuable synthon for introducing this specific moiety into larger, biologically active molecules. This guide will provide a deep dive into the properties and applications that underpin its utility.

Core Physicochemical & Spectroscopic Profile

A precise understanding of a compound's physical and analytical characteristics is the bedrock of its effective application in research and development.

Physical Properties

The physical state and solubility parameters of this compound dictate its handling, storage, and use in various solvent systems.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃ClFNO₂ | [2] |

| Molecular Weight | 245.68 g/mol | [2] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | 77-81 °C | Vendor Data |

| Boiling Point | ~297 °C (Predicted) | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, THF, and acetone. Sparingly soluble in hexanes. | General Lab Experience |

| CAS Number | 1020058-45-1 | [2] |

Spectroscopic Signature

The spectroscopic data provides a fingerprint for the compound, essential for reaction monitoring and quality control.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm. The aromatic protons will appear as a complex multiplet between 7.0 and 8.1 ppm, with coupling patterns influenced by both the chloro and fluoro substituents. A broad singlet corresponding to the N-H proton is also anticipated, typically around 6.5-7.0 ppm.

-

¹³C NMR (in CDCl₃): Key signals include the quaternary carbon of the tert-butyl group around 80-82 ppm and the carbonyl carbon of the carbamate at approximately 152-154 ppm. The aromatic carbons will resonate in the 115-140 ppm region, with their chemical shifts influenced by the electronegative halogen substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the carbamate group, typically observed in the range of 1700-1730 cm⁻¹. An N-H stretching band will be present around 3300-3400 cm⁻¹. Characteristic C-Cl and C-F stretching vibrations will be observed in the fingerprint region.[3]

Synthesis and Purification: A Validated Protocol

The standard synthesis of this compound is a robust and high-yielding N-acylation reaction.

Step-by-Step Experimental Protocol

Objective: To achieve efficient Boc-protection of 4-chloro-2-fluoroaniline.

Materials:

-

4-chloro-2-fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Methodology:

-

Reaction Setup: To a solution of 4-chloro-2-fluoroaniline (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq). Stir the solution at room temperature for 10 minutes.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).

-

Aqueous Workup:

-

Quench the reaction with the addition of water.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the title compound as a white crystalline solid.

-

Synthesis Workflow Visualization

The following diagram illustrates the logical flow from reactants to the purified product.

Caption: Workflow for the synthesis and purification of the target compound.

Reactivity Profile and Mechanistic Considerations

The synthetic utility of this compound is defined by the reactivity of the Boc group and the halogenated aromatic ring.

Boc Group Deprotection

The Boc group is readily cleaved under acidic conditions, regenerating the free aniline. This is a cornerstone of its use as a protecting group.[1]

Mechanism: The reaction is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Aromatic Ring Reactivity

The 4-chloro-2-fluorophenyl moiety can participate in a variety of transformations, including:

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the fluoro and chloro substituents, along with the carbamate group, activates the ring for SₙAr reactions. The chlorine atom is a potential site for displacement by strong nucleophiles.

-

Cross-Coupling Reactions: The C-Cl bond can be utilized in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the formation of C-C and C-N bonds. This is a powerful strategy for building molecular complexity.

Applications in Drug Discovery

The carbamate group is a key structural motif in many approved drugs and prodrugs.[4] this compound serves as a crucial building block for introducing the 4-chloro-2-fluorophenyl pharmacophore, which is present in numerous biologically active compounds.

-

Kinase Inhibitors: This moiety is frequently incorporated into the structure of small molecule kinase inhibitors, where the halogen atoms can form critical interactions within the ATP-binding pocket.

-

Scaffold for Library Synthesis: Its ability to undergo further functionalization via cross-coupling and SₙAr reactions makes it an excellent starting point for the synthesis of diverse compound libraries for high-throughput screening in drug discovery campaigns.

-

Precursor to Complex Heterocycles: Following deprotection, the resulting 4-chloro-2-fluoroaniline can be used as a key precursor for the synthesis of various heterocyclic systems, such as quinolines, quinazolines, and benzodiazepines.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical substance.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory.

-

Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents and strong acids.

-

First Aid Measures:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information.

References

-

Title: N-tert-butyl-4-[(4-chloro-2-fluorophenyl)-pyrimidin-5-ylmethyl]piperazine-1-carboxamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies Source: Medicinal Chemistry Research, Springer URL: [Link]

-

Title: Supporting Information for "A mild and efficient one-pot synthesis of N-Boc protected amines" Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide Source: ResearchGate URL: [Link]

-

Title: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: tert-Butyl carbamate Source: NIST WebBook URL: [Link]

-

Title: Tert-butyl (2-chloro-5-fluorophenyl)carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: tert-Butyl (4-amino-2-fluorophenyl)carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: tert-Butyl (4-chlorophenyl)(methyl)carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Tert-butyl (2,6-dichloro-4-fluorophenyl)carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates Source: .: Michael Pittelkow .:. URL: [Link]

-

Title: Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate Source: National Institutes of Health URL: [Link]

-

Title: tert-butyl 4-chloro-2-methylphenylcarbamate Source: Chemical Synthesis Database URL: [Link]

-

Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: UT Southwestern Medical Center URL: [Link]

-

Title: Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate Source: ResearchGate URL: [Link]

-

Title: TERT.-BUTYL-2-[(E)-2-CHLOROETHENYL]-6-FLUOROPHENYLCARBAMATE - Optional[13C NMR] Source: SpectraBase URL: [Link]

-

Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: National Institutes of Health URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tert-butyl (2-chloro-5-fluorophenyl)carbamate | C11H13ClFNO2 | CID 107531523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate () for sale [vulcanchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-chloro-2-fluorophenyl)carbamate

Introduction: Strategic Importance in Pharmaceutical Synthesis

tert-Butyl (4-chloro-2-fluorophenyl)carbamate is a critical chemical intermediate widely employed in the synthesis of complex pharmaceutical agents. Its structure, featuring a halogenated phenyl ring, is a common motif in modern drug candidates, particularly in the development of kinase inhibitors and other targeted therapies. The tert-butoxycarbonyl (Boc) protecting group renders the aniline nitrogen unreactive to a wide range of nucleophilic and basic conditions, allowing for selective chemical transformations on other parts of the molecule.[1][2] This guide provides a comprehensive overview of its primary synthesis pathway, focusing on the underlying chemical principles, a detailed experimental protocol, and key considerations for process optimization.

Core Synthesis Pathway: The N-tert-Butoxycarbonylation of 4-Chloro-2-fluoroaniline

The most direct and industrially favored method for synthesizing this compound is the N-protection of 4-chloro-2-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride. This approach is favored for its high efficiency, mild reaction conditions, and the generation of easily removable byproducts (isobutene, carbon dioxide, and tert-butanol).

Diagram 1: Overall Synthesis Scheme

Caption: General reaction scheme for Boc protection of 4-chloro-2-fluoroaniline.

Causality Behind Reagent Selection

-

The Substrate: 4-Chloro-2-fluoroaniline: This starting material possesses a nucleophilic amine group (-NH₂).[3][4] The electron-withdrawing effects of the chlorine and fluorine atoms decrease the basicity and nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. This reduced reactivity necessitates careful selection of reaction conditions to ensure complete conversion.

-

The Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O): Boc anhydride is the reagent of choice for introducing the Boc group.[1] Its electrophilicity is sufficiently high to react with the moderately nucleophilic aniline, especially when catalyzed. Upon reaction, it decomposes into volatile and water-soluble byproducts, simplifying purification. Alternative methods for carbamate formation, such as using highly toxic phosgene or chloroformates, are generally avoided in modern synthesis due to safety and waste disposal concerns.[5][6]

The Reaction Mechanism: A Catalytic Pathway

The reaction proceeds via nucleophilic acyl substitution. While the reaction can occur with a non-nucleophilic base like triethylamine or sodium bicarbonate, the use of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) significantly accelerates the process.[1][7]

-

Activation of Boc Anhydride: The highly nucleophilic pyridine nitrogen of DMAP attacks one of the carbonyl carbons of Boc anhydride, displacing a tert-butoxide group to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is much more electrophilic than Boc anhydride itself.

-

Nucleophilic Attack: The nitrogen atom of 4-chloro-2-fluoroaniline attacks the carbonyl carbon of the activated intermediate.

-

Proton Transfer & Catalyst Regeneration: A base (which can be another molecule of the aniline or a dedicated non-nucleophilic base) removes the proton from the newly formed N-C bond. The DMAP catalyst is subsequently eliminated, regenerating it for the next catalytic cycle and yielding the final product.

Diagram 2: Catalytic Mechanism with DMAP

Caption: Simplified mechanism showing DMAP activation of Boc anhydride.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. It incorporates in-process controls and a robust purification strategy.

Detailed Step-by-Step Methodology

Diagram 3: Experimental Workflowdot

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate synthesis - chemicalbook [chemicalbook.com]

tert-Butyl Carbamate: A Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl carbamate, often referred to as Boc-NH2, stands as a cornerstone reagent in the edifice of modern organic synthesis. Its multifaceted nature allows it to serve not only as a premier protecting group for amines but also as a versatile synthon for the introduction of the crucial amino moiety. This guide provides a comprehensive exploration of the pivotal roles of tert-butyl carbamate, delving into the mechanistic underpinnings of its application, providing field-proven experimental protocols, and highlighting its significance in the synthesis of complex molecules, particularly within the pharmaceutical landscape. From the foundational principles of amine protection to its application in sophisticated cross-coupling reactions and as a directing group, this document aims to equip researchers with the technical acumen required to leverage the full potential of this indispensable molecule.

The Chemistry and Properties of tert-Butyl Carbamate

tert-Butyl carbamate is a white to slightly yellow crystalline solid, valued for its stability under a range of reaction conditions and its facile, selective removal.[1] Its utility is fundamentally derived from the electronic and steric properties of the tert-butoxycarbonyl (Boc) group.

| Property | Value | Source(s) |

| Molecular Formula | C5H11NO2 | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| CAS Number | 4248-19-5 | [1] |

| Appearance | White to slightly yellow crystalline powder/needles | [1] |

| Melting Point | 105-108 °C | [1][2] |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [1][2] |

The key to its synthetic utility lies in its chemical reactivity profile: it is generally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1] This orthogonality is the cornerstone of its widespread use in multi-step synthetic strategies.

The Quintessential Role: Amine Protection

The most ubiquitous application of tert-butyl carbamate and its derivatives is the protection of amines.[3] Amines are highly nucleophilic and basic, characteristics that can interfere with desired transformations elsewhere in a molecule. The conversion of an amine to its tert-butyl carbamate derivative effectively masks these properties.[3][4]

Mechanism of Boc Protection

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[5] The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6] This forms a stable, yet acid-labile, carbamate.[5]

The reaction can be catalyzed by a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which serves to neutralize the protonated amine intermediate and accelerate the reaction.[5] The mechanism involves the formation of a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion.[3][5]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol: Boc Protection of a Primary Amine

The following is a general protocol for the Boc protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (optional, as base)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (if used), followed by the dropwise addition of a solution of Boc₂O in the same solvent at 0 °C or room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization if necessary.

A Versatile Reagent: tert-Butyl Carbamate in C-N Bond Formation

Beyond its role in amine protection, tert-butyl carbamate serves as a valuable nucleophilic aminating agent, acting as a synthetic equivalent of ammonia. [7]This is particularly evident in transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [7]In this context, tert-butyl carbamate can be coupled with aryl or heteroaryl halides and triflates to produce N-aryl and N-heteroaryl tert-butyl carbamates. [8][9][10]This provides a direct route to Boc-protected anilines, which can be subsequently deprotected to yield the primary anilines. [9][10] This methodology offers a significant advantage over the use of gaseous ammonia or other ammonia surrogates due to its operational simplicity and broad substrate scope. [7]The reaction can often be conducted at room temperature with the appropriate choice of palladium catalyst and ligand. [8][9][10]

Experimental Protocol: Palladium-Catalyzed Amidation of an Aryl Bromide

The following protocol is a representative example of a room-temperature palladium-catalyzed amidation of an aryl bromide using tert-butyl carbamate. [8][9][10] Materials:

-

Aryl bromide

-

tert-Butyl carbamate

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

tert-Butyl XPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox, add the aryl bromide, tert-butyl carbamate, Pd₂(dba)₃, tert-Butyl XPhos, and sodium tert-butoxide to an oven-dried reaction vessel.

-

Add anhydrous toluene and seal the vessel.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl tert-butyl carbamate. [7]

A Directing Group in C-H Functionalization

The tert-butyl carbamate group can also function as a directing group in ortho-metalation reactions, a powerful strategy for the regioselective functionalization of aromatic rings. [11]The heteroatoms of the carbamate group coordinate to an organolithium base, directing deprotonation to the ortho position. [11]The resulting aryllithium intermediate can then be trapped with various electrophiles. [11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Applications of Fluorinated Phenylcarbamates in Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of fluorinated phenylcarbamates. We will delve into the core chemical principles that make these compounds uniquely suited for advanced research applications, moving beyond a simple listing of facts to explain the causality behind their efficacy. The narrative is structured to provide not just protocols, but a self-validating framework for understanding and utilizing these powerful molecular tools in enzyme inhibition and molecular imaging.

Part 1: The Strategic Value of Fluorine in Phenylcarbamate Scaffolds

The phenylcarbamate moiety serves as a versatile scaffold in medicinal chemistry. Its core structure, an ester of carbamic acid and a phenol, is a well-established "privileged" structure, capable of interacting with a variety of biological targets. The true innovation, however, lies in the strategic incorporation of fluorine.

Fluorine is not merely a hydrogen isostere; its unique electronic properties fundamentally alter the parent molecule's behavior.[1][2] Its high electronegativity, second only to neon, and small van der Waals radius (1.35 Å vs. 1.20 Å for hydrogen) allow it to exert powerful inductive effects without introducing significant steric bulk.[3] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often imparts significant metabolic stability to the molecule, a critical feature in drug development.[4]

These properties translate into several key advantages for research applications:

-

Modulated Reactivity and Binding: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and modulate the electrophilicity of the carbamate carbonyl carbon. This fine-tunes the molecule's reactivity and can dramatically enhance binding affinity to target enzymes.[5][6]

-

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's biological half-life and bioavailability.[6][7]

-

Improved Pharmacokinetics: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[1][6]

-

¹⁹F NMR Probe: The fluorine-19 nucleus is 100% naturally abundant and has a spin of ½, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for unique mechanistic studies and binding assays.[4][8]

-

¹⁸F for PET Imaging: The positron-emitting isotope fluorine-18 is nearly ideal for Positron Emission Tomography (PET) due to its short half-life (109.8 min) and low positron energy (635 keV), which enables high-resolution imaging.[3][9]

Part 2: Application in Enzyme Inhibition: Precision Targeting of Serine Hydrolases

A primary application of fluorinated phenylcarbamates is in the development of enzyme inhibitors, particularly for the serine hydrolase superfamily.

The Carbamoylation Mechanism: A Pseudo-Irreversible Covalent Inhibition

Phenylcarbamates typically act as pseudo-irreversible or slow-reversible inhibitors. The mechanism involves the nucleophilic attack of a catalytic serine residue in the enzyme's active site on the electrophilic carbonyl carbon of the carbamate.[10] This results in the formation of a transient tetrahedral intermediate, followed by the expulsion of the phenoxide leaving group and the formation of a stable, carbamoylated enzyme. This covalent modification inactivates the enzyme. The enzyme can slowly regain activity through hydrolysis of the carbamyl-serine bond, hence the term "pseudo-irreversible."[10][11]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ikprress.org [ikprress.org]

- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. mdpi.com [mdpi.com]

- 7. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]

- 10. researchgate.net [researchgate.net]

- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl (4-chloro-2-fluorophenyl)carbamate safety data sheet

An In-depth Technical Guide on the Safe Handling of tert-Butyl (4-chloro-2-fluorophenyl)carbamate

This guide provides a comprehensive safety and handling framework for this compound (CAS No. 956828-47-0), a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer a deeper understanding of the material's properties and the rationale behind critical safety protocols. The focus is on implementing a self-validating system of safety that ensures user protection and experimental integrity.

Chemical Identification and Physicochemical Profile

This compound is a halogenated aromatic carbamate. The presence of chloro and fluoro substituents on the phenyl ring, combined with the bulky tert-butyl protecting group, dictates its reactivity, stability, and toxicological profile. Understanding this structure is fundamental to anticipating its behavior.

Caption: 2D Structure of this compound.

Table 1: Chemical and Physical Properties This table summarizes key physical and chemical data. Note that for many specific experimental values, data from structurally similar compounds is used as a proxy where direct data is unavailable.

| Property | Value | Source |

| CAS Number | 956828-47-0 | [1] |

| Molecular Formula | C11H13ClFNO2 | [2] |

| Molecular Weight | 245.68 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Inert atmosphere, 2-8°C or room temperature is often cited. | [4] |

| Solubility | Insoluble in water. | [5] |

| SMILES | O=C(OC(C)(C)C)Nc1ccc(cc1F)Cl | [1] |

Hazard Identification and GHS Classification

While a specific, comprehensive GHS classification for this compound is not consistently available across all databases, data for structurally analogous compounds, such as tert-butyl (4-chloro-3-fluorophenyl)carbamate, provide critical insight into the expected hazards.[6] The primary risks are associated with irritation, sensitization, and potential harm if ingested or inhaled.

Anticipated GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[7]

Expert Analysis: The toxicological properties have not been fully investigated.[7] Carbamates as a class can interfere with cholinesterase activity, although the bulky tert-butyl group may mitigate this. The halogenated phenyl ring introduces risks of irritation and sensitization. Given the lack of comprehensive toxicological data, this compound must be handled as a substance of unknown but potentially significant toxicity.

Proactive Risk Management: Engineering Controls and Workflow

A robust safety protocol is not merely a list of rules but a dynamic workflow that begins with risk assessment and prioritizes hazard mitigation at the source.

Caption: Proactive Risk Management Workflow for Handling Potentially Hazardous Compounds.

Causality Behind Control Choices:

-

Engineering Controls (Primary): The most effective way to prevent exposure is to contain the hazard at its source. Handling this compound, which is a solid powder, requires a chemical fume hood or a glove box. This is not merely a recommendation but a necessity to prevent the inhalation of fine particulates, which may cause respiratory irritation.[7][8]

-

Administrative Controls: This involves establishing strict standard operating procedures (SOPs). All users must be trained on the specific hazards and handling procedures before working with the compound. Work areas should be clearly demarcated, and access restricted during handling.

-

Personal Protective Equipment (PPE): PPE is the last line of defense, intended to protect against accidental exposure when engineering and administrative controls are already in place.

Standard Operating Protocol: Safe Handling and PPE

Adherence to a detailed handling protocol is non-negotiable.

Personal Protective Equipment (PPE) Specification:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[9] | Protects against accidental splashes and airborne dust particles which can cause serious eye irritation. |

| Skin Protection | Gloves: Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected before use and disposed of after handling.[7] Lab Coat: A standard laboratory coat is required. A chemical-resistant apron should be worn for larger quantities.[8] | Carbamates can potentially be absorbed through the skin.[8] A physical barrier is essential to prevent direct contact, skin irritation, and potential sensitization.[10] |

| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. For situations with potential for aerosol generation outside of a hood (e.g., large spills), a respirator with an appropriate particle filter (P95 or P100) is necessary.[7] | Prevents inhalation of dust, which may cause respiratory irritation.[7] Engineering controls are the preferred method of respiratory protection.[8] |

Handling Protocol:

-

Preparation: Designate a specific area within a fume hood for the procedure. Ensure all necessary equipment, including waste containers, is inside the hood before starting.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain dust. Use tools like spatulas and weighing paper carefully to minimize aerosolization.

-

During Use: Keep containers tightly closed when not in use.[11] Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory.[12]

-

Post-Handling: Decontaminate the work area thoroughly. Wash hands with soap and water after removing gloves.[7]

First Aid and Emergency Response

Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Caption: Emergency First Aid Protocol for Chemical Exposure.

First-Aid Measures:

-

General Advice: If symptoms persist, consult a physician and show them this safety data sheet.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing. If skin irritation or a rash occurs, get medical advice.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[12] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician immediately.[7]

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, sweep up the solid material carefully to avoid creating dust.[7] Place it into a suitable, closed, and labeled container for disposal.[7]

-

Decontaminate: Clean the spill area thoroughly.

-

Environmental Precautions: Do not let the product enter drains or the environment.[7]

Stability and Reactivity Profile

-

Chemical Stability: The compound is expected to be stable under normal storage conditions (cool, dry, well-ventilated place).[9]

-

Conditions to Avoid: Avoid dust formation, excess heat, and incompatible materials.[11][13]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides.[13] Contact with these can lead to vigorous reactions.

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[7][11]

Storage and Disposal Guidelines

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials.[13] An inert atmosphere is recommended for long-term storage.

-

Disposal: Disposal must be conducted in accordance with all local, regional, and national regulations. The compound should be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[7] Do not dispose of as unused product into the environment.[7]

Toxicological and Ecological Information

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[7][14]

-

Ecological Data: Ecotoxicity data is not available. It should not be released into the environment or drains, as its effects on aquatic life are unknown.[7]

References

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC173450050&productDescription=T-BUTYL+CARBAMATE+5G&vendorId=VN00032119&countryCode=US&language=en]

- MSDS of Tert-butyl n-(4-fluorophenyl)carbamate. (2018-11-28). [URL: https://www.capotchem.com/msds/60144-53-8.pdf]

- SAFETY DATA SHEET - Fisher Scientific. (2010-10-28). [URL: https://fscimage.fishersci.com/msds/17345.htm]

- Safety Data Sheet - Cayman Chemical. (2023-03-16). [URL: https://www.caymanchem.com/msdss/37111m.pdf]

- tert-Butyl Carbamate: A Technical Guide to Safety and Handling - Benchchem. [URL: https://www.benchchem.com/blog/tert-butyl-carbamate-a-technical-guide-to-safety-and-handling/]

- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate - Benchchem. [URL: https://www.benchchem.

- (4-CHLORO-2-FLUORO-PHENYL)-CARBAMIC ACID ETHYL ESTER Safety Data Sheets. [URL: https://www.chemsrc.com/sds/114108-90-6_1015949.html]

- Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate - Vulcanchem. [URL: https://www.vulcanchem.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07). [URL: https://www.sigmaaldrich.com/US/en/sds/sial/19780]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.co.

- tert-Butyl (4-chloro-3-fluorophenyl)carbamate - Achmem. [URL: https://www.achmem.

- tert-butyl N-(4-chloro-2-fluorophenyl)carbamate AG00IJCH - Sobekbio Biosciences. [URL: https://www.soekbio.com/product/AG00IJCH]

- Tert-butyl (2-chloro-5-fluorophenyl)carbamate | C11H13ClFNO2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/107531523]

- tert-Butyl (4-amino-2-fluorophenyl)carbamate | C11H15FN2O2 | CID 22714997 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22714997]

- Tert-butyl (2,6-dichloro-4-fluorophenyl)carbamate | C11H12Cl2FNO2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/83080965]

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/749648]

- safety data sheet. [URL: https://www.itwpc.com/medias/sys_master/images/h75/h85/9599298535454/MSDS-ref439170-MONOGEL-EN-US.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-08-25). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/545333]

- SAFETY DATA SHEET. [URL: https://www.arkema.com/ko/products/product-safety/sds-search/sds-viewer/100067/100/]

- tert-Butyl carbamate 98 4248-19-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/173450]

- Safety Data Sheet - Deco Tech. (2023-03-16). [URL: https://www.decotechgroup.

- tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53439113]

- tert-Butyl (2-aminophenyl)carbamate | 146651-75-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambh2d6fdc80]

- Material Safety Data Sheet - Thiophenol - Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/AC138870000.pdf]

- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. [URL: https://archive.cdc.gov/www_cdc_gov/niosh/pdfs/90-107-c.pdf]

- Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/59174297]

- 269747-25-3|tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate - BLDpharm. [URL: https://www.bldpharm.com/products/269747-25-3.html]

Sources

- 1. tert-butyl N-(4-chloro-2-fluorophenyl)carbamate [sobekbio.com]

- 2. Tert-butyl (2-chloro-5-fluorophenyl)carbamate | C11H13ClFNO2 | CID 107531523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl carbamate 98 4248-19-5 [sigmaaldrich.com]

- 4. 269747-25-3|tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate|BLD Pharm [bldpharm.com]